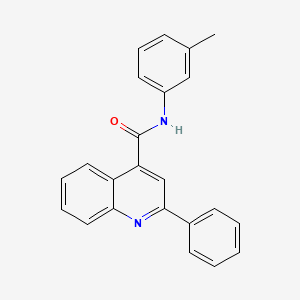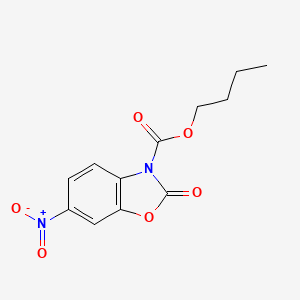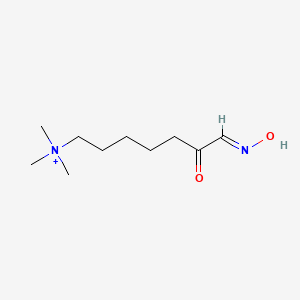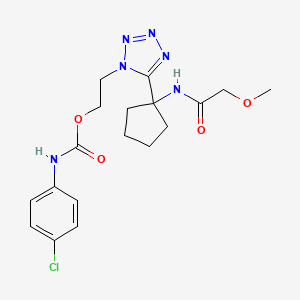![molecular formula C17H16N2O2 B11710616 1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,3-dihydro-1H-indole-1-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an ethanol solvent for several hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid
- 3-{[(E)-(3-Hydroxyphenyl)methylidene]amino}-2-methyl-quinazolin-4(3H)-one
- 7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE stands out due to its unique structural features, such as the presence of both indole and Schiff base moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable metal complexes and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[5-[(4-hydroxyphenyl)methylideneamino]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)19-9-8-14-10-15(4-7-17(14)19)18-11-13-2-5-16(21)6-3-13/h2-7,10-11,21H,8-9H2,1H3 |
InChI Key |
DROLAGZHQVQNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)


![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)

![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)


![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
